molecular formula C18H13NO4 B2478949 Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate CAS No. 88590-43-6

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate

Cat. No.: B2478949
CAS No.: 88590-43-6
M. Wt: 307.305
InChI Key: BAVSJELVCICTGP-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate is a heterocyclic compound featuring a 1,3-oxazol-5-one (oxazolone) core fused with a benzoate ester moiety. The oxazolone ring is a five-membered heterocycle containing both oxygen and nitrogen, known for its reactivity in cycloaddition reactions and as an intermediate in synthesizing bioactive molecules such as imidazoles . The compound’s structure includes a Z-configured exocyclic double bond (C9=C10) connecting the oxazolone to the methyl benzoate substituent. This configuration contributes to its planar U-shaped conformation, as observed in structurally analogous derivatives .

Properties

IUPAC Name

methyl 2-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-22-17(20)14-10-6-5-9-13(14)11-15-18(21)23-16(19-15)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSJELVCICTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N2O4C_{18}H_{17}N_{2}O_{4}, with a molecular weight of approximately 329.34 g/mol. The compound features an oxazolone ring, which is known for its biological significance.

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxazolones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study noted that certain oxazolone derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

2. Anticancer Properties

Several studies have highlighted the anticancer potential of oxazolone derivatives. For instance, this compound has been evaluated for its effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range.

Cell Line IC50 (µM)
HeLa15
MCF720

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies using animal models have shown that administration of the compound significantly reduced paw edema in rats induced by carrageenan .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication in cancer cells.
  • Cytokine Modulation : It modulates the production of cytokines involved in immune responses.

Case Study 1: Antimicrobial Screening

A recent study screened various oxazolone derivatives for antimicrobial activity, revealing that Methyl 2-[...] exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications to the phenyl group could enhance activity .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer treatment, Methyl 2-[...] was tested against multiple cell lines. The results indicated a dose-dependent response with significant apoptosis observed in treated cells as evidenced by flow cytometry analysis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxazoles, including those related to methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate, have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that specific oxazole derivatives exhibited notable activity against glioblastoma cells, indicating their potential as therapeutic agents for cancer treatment .

Anti-Diabetic Properties

Furthermore, compounds containing oxazole rings have been investigated for their anti-diabetic properties. In vivo studies using models such as Drosophila melanogaster revealed that certain derivatives could effectively lower glucose levels, suggesting their utility in managing diabetes . The structural characteristics of this compound may contribute to these effects.

Antibiotic Effects

The compound also shows promise in antibiotic applications. Research focused on similar oxazole derivatives has reported their effectiveness against both Gram-positive and Gram-negative bacteria. The synthesis of various hydrazone derivatives from oxazole compounds has been linked to enhanced antibacterial activity .

Pesticidal Properties

In agricultural science, the use of oxazole derivatives as pesticides is gaining traction. Compounds like this compound have been studied for their insecticidal properties. The structural framework of oxazoles is believed to play a crucial role in their efficacy against pests .

Herbicidal Activity

Additionally, research indicates that oxazole-containing compounds may exhibit herbicidal activity. The ability of these compounds to inhibit specific biochemical pathways in plants can lead to effective weed management strategies without harming crops .

Polymer Chemistry

This compound is also explored in material science for its potential use in polymer chemistry. The incorporation of oxazole units into polymers can enhance thermal stability and mechanical properties. Studies suggest that such modifications can lead to the development of advanced materials suitable for various industrial applications .

UV Absorption and Fluorescent Materials

The compound's unique structure allows it to be utilized in the production of UV absorbing and fluorescent materials. These materials are essential in applications ranging from packaging to electronics, where protection from UV radiation is critical .

Table 1: Biological Activities of Oxazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerGlioblastoma
Compound BAnti-diabeticDrosophila melanogaster
Compound CAntibioticGram-positive bacteria

Table 2: Agricultural Applications of Oxazole Derivatives

Application TypeCompound NameEfficacyReference
PesticideMethyl 2...Effective against pests
HerbicideMethyl 2...Inhibition of weed growth

Comparison with Similar Compounds

Structural Analogues with Oxazolone Cores

4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate (Compound I)
  • Structure : Features an acetate group instead of the methyl benzoate substituent.
  • Crystallography: The Z-conformation at the C9=C10 bond results in a U-shaped geometry. Dihedral angles: 53.45° (acetyl group vs. non-H atoms) and 5.10° (between phenyl rings) . Crystal packing is stabilized by C=O⋯π interactions (distance: 3.370 Å) forming linear supramolecular chains .
  • Synthesis : Derived from 4-acetoxybenzaldehyde and benzamidine acetate via cyclocondensation .
2-Methoxy-4-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate
  • Structure : Incorporates a sulfonate ester group and methoxy substituent.
  • Crystallography :
    • Distorted tetrahedral geometry around the sulfur atom.
    • Weak C–H⋯O hydrogen bonds mediate dimer formation .
Quinoline Derivatives (e.g., B28, C1–C7)
  • Structure: Piperazine-linked quinoline-carboxylic acid esters (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate).
  • Key Differences: Quinoline core vs. oxazolone ring. Substitution patterns (e.g., halogens, methoxy) influence solubility and bioactivity .

Physicochemical and Functional Comparisons

Table 1: Structural and Physicochemical Properties
Compound Core Structure Substituent Crystal Packing Features Dihedral Angles (°)
Methyl 2-[(5-oxo-2-phenyl-oxazol-4-yl)methyl]benzoate Oxazolone Methyl benzoate Likely π-π stacking (inferred) Not reported
4-{[(4Z)-5-Oxo-2-phenyl-oxazol-4-yl]methyl}phenyl acetate Oxazolone Acetate C=O⋯π interactions 53.45 (acetyl vs. core)
2-Methoxy-4-[(5-oxo-2-phenyl-oxazol-4-yl)methyl]phenyl sulfonate Oxazolone Sulfonate, methoxy C–H⋯O hydrogen bonds (dimerization) Not reported
Quinoline derivatives (C1–C7) Quinoline Piperazine-ester No data Not reported
Key Observations :

Substituent Effects :

  • Methyl benzoate (target compound): The bulky aromatic ester may enhance π-π stacking but reduce solubility compared to the acetate derivative.
  • Acetate (Compound I): Smaller substituent allows tighter C=O⋯π interactions.
  • Sulfonate : Polar sulfonate group promotes hydrogen bonding, increasing crystallinity .

Conformational Flexibility: All oxazolone derivatives exhibit Z-configuration at the exocyclic double bond, enforcing planar geometries. Dihedral angles vary with substituent bulkiness; e.g., Compound I’s 53.45° angle vs.

Synthetic Routes: Oxazolone derivatives are typically synthesized via cyclocondensation of aldehydes with amidines or via cyclization of α-acylaminoketones . Quinoline derivatives require multistep synthesis involving piperazine coupling, as seen in .

Q & A

What are the standard synthetic routes for preparing Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate?

Basic
The compound is typically synthesized via condensation reactions. A common method involves heating a mixture of substituted aldehydes (e.g., 4-acetoxybenzaldehyde), benzamide derivatives (e.g., benzamide acetic acid), and sodium acetate in ethanol. After refluxing, slow crystallization from ethanol yields the product . Key steps include monitoring reaction completion via TLC and optimizing solvent polarity for crystallization.

How is the Z-conformation of the exocyclic double bond confirmed in this compound?

Advanced
The Z-conformation is determined via single-crystal X-ray diffraction (SCXRD). The dihedral angle between the oxazole and benzoate rings (e.g., 5.10° in analogs) and torsion angles (e.g., C2–O2–C3–C4 = 58.2°) confirm the spatial arrangement. Computational analysis (DFT) can validate experimental data by comparing calculated and observed bond lengths .

What software tools are recommended for refining its crystal structure?

Advanced
SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinning . ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry, with its GUI streamlining parameter adjustments . For advanced users, combining SHELX with PLATON validates hydrogen bonding and π-interactions .

How do intermolecular interactions influence its crystal packing?

Advanced
Crystal packing is stabilized by (C=O)⋯π interactions (distance: ~3.37 Å) and hydrogen bonding. In analogs, these interactions form linear supramolecular chains along the b-axis. Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯O vs. H⋯C), while CrystalExplorer visualizes interaction networks .

What strategies optimize reaction yields during synthesis?

Advanced
Microwave-assisted synthesis reduces reaction times and improves yields (e.g., from 60% to 85% in triazole analogs) . Solvent selection (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants (1:1.2 aldehyde:amide) are critical. Monitoring via in-situ IR spectroscopy ensures intermediate formation .

How is structure-activity relationship (SAR) studied for its bioactivity?

Advanced
SAR studies involve synthesizing derivatives with modified substituents (e.g., morpholinyl or thiadiazole groups) and testing against biological targets. For example, replacing the oxazole ring with a thiazole enhances antimicrobial activity. Assays like MIC (Minimum Inhibitory Concentration) and molecular docking (AutoDock Vina) correlate structural features with activity .

How to resolve contradictions in crystallographic data vs. computational models?

Advanced
Discrepancies in bond lengths or angles (e.g., C9=C10 in Z-conformation) are addressed by re-examining data collection parameters (e.g., temperature, radiation source). Multi-conformer refinement in SHELXL and benchmarking against high-quality datasets (e.g., Cambridge Structural Database) improve accuracy .

What precautions mitigate toxicity risks during handling?

Basic
Despite limited toxicity data for this compound, analogs with acute toxicity (Category 4) require PPE (gloves, goggles) and fume hoods. Emergency protocols include rinsing exposed skin/eyes with water and consulting safety data sheets for first-aid measures .

Which spectroscopic techniques confirm its functional groups?

Basic
FT-IR identifies ester (C=O stretch ~1700 cm⁻¹) and oxazole (C=N stretch ~1650 cm⁻¹) groups. ¹H NMR confirms methoxy protons (δ ~3.9 ppm) and aromatic protons (δ ~7.3–8.1 ppm). High-resolution MS validates molecular weight .

How to model its interaction with biological targets computationally?

Advanced
Molecular dynamics (GROMACS) and docking (Schrödinger Suite) simulate binding to enzymes/receptors. Free energy perturbation (FEP) calculations quantify binding affinities. For example, the oxazole ring’s electron density may interact with hydrophobic pockets in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.